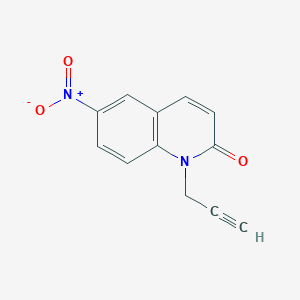

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Description

Properties

Molecular Formula |

C12H8N2O3 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

6-nitro-1-prop-2-ynylquinolin-2-one |

InChI |

InChI=1S/C12H8N2O3/c1-2-7-13-11-5-4-10(14(16)17)8-9(11)3-6-12(13)15/h1,3-6,8H,7H2 |

InChI Key |

FNHZPUFXBQLIGV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the following steps:

Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Alkylation: The nitrated quinoline is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group at the 1-position.

Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 6-nitro substituent undergoes selective reduction under reductive conditions. In analogous systems (e.g., 3-nitro-N-propargylquinolin-4-amine), stoichiometric SnCl₂·2H₂O or In(0) in acidic isopropanol reduces the nitro group to an amine without affecting the propargyl moiety . For this compound, similar treatment would yield 6-amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one , a critical intermediate for further functionalization.

Key Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Nitro → Amine | SnCl₂·2H₂O (5.5 eq), HCl, isopropanol, 82°C, 2–20 h | 6-Amino derivative | 71–82% |

*Yields inferred from structurally similar substrates .

Cyclization via Propargyl Activation

The terminal alkyne in the propargyl group participates in intramolecular cyclization under transition metal-free conditions. For example:

-

Hydroarylation : In refluxing isopropanol with catalytic SnCl₂ or InCl₃, the propargyl group undergoes 6-endo-dig cyclization, forming fused quinoline-8-amine derivatives .

-

Radical Pathways : Reactions with tert-butyl nitrite (TBN) in DMSO at 80°C generate nitrile oxide intermediates, enabling [3+2] cycloadditions to form isoxazole-fused heterocycles .

Comparative Cyclization Pathways:

Functionalization of the Quinoline Core

The electron-deficient quinoline ring enables electrophilic substitution at the 5- and 8-positions. For example:

-

Halogenation : Chlorination with POCl₃ selectively targets the 4-position in related quinolines .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis modify the quinoline scaffold, as demonstrated in analogs like 6-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methyl}amino derivatives .

Biological Activity Modulation

Structural analogs of this compound exhibit anticancer properties through kinase inhibition and DNA intercalation. For instance:

-

Chalcone-Quinoline Hybrids : Derivatives with 4-anilino substitutions show IC₅₀ values of 3.5–13.6 μM against lung and retinoblastoma cancer cells .

-

Selectivity : The propargyl group enhances membrane permeability, while the nitro group acts as a hydrogen-bond acceptor for target engagement .

Stability and Reactivity Considerations

-

pH Sensitivity : Degradation occurs under strongly basic conditions (pH > 10) via hydrolysis of the 2(1H)-one lactam ring .

-

Thermal Stability : Decomposition above 200°C limits high-temperature applications .

This compound’s versatility in reduction, cyclization, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies optimizing reaction conditions for scale-up and enantioselective transformations are warranted .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the reaction of quinoline derivatives with propargyl halides or other alkynes under specific conditions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one. For instance, derivatives of quinoline compounds have shown significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth, with some derivatives exhibiting IC50 values as low as 1.9 μg/mL .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinoline derivatives can exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall integrity .

Antioxidant Activity

In addition to its antimicrobial and anticancer activities, 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has been assessed for its antioxidant capabilities. The DPPH assay has been used to measure the radical scavenging ability of this compound, showing promising results that suggest it could play a role in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the diverse applications of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one:

Mechanism of Action

The mechanism of action of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

Receptor Binding: It may bind to receptors involved in inflammatory pathways, thereby modulating the immune response.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinolin-2(1H)-one Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The C6-nitro group in the target compound contrasts with C8-methoxy (CTR-21) or C4-hydroxy () groups, which may alter binding affinity in enzyme inhibition .

- Propargyl group utility : The propargyl moiety enables modular derivatization, unlike fused-ring systems (e.g., pyrrolo derivatives), which require complex cyclization steps .

Biological Activity

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, with the chemical formula C12H8N2O3 and CAS number 209731-38-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves multi-step reactions that include the formation of the quinoline core followed by nitro and propargyl substitutions. Various synthetic pathways have been explored, including palladium-catalyzed cross-coupling reactions to enhance yields and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MDA-MB231 Breast Cancer Cells : In vitro assays revealed that compounds similar to 6-Nitro derivatives can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for some analogues were reported as low as 28 µM against these cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Nitro Analog A | MDA-MB231 | 28 |

| 6-Nitro Analog B | PC3 Prostate | 30 |

These findings suggest that modifications to the quinoline structure can significantly enhance anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that quinoline derivatives possess antimicrobial activity . Studies have shown that certain compounds in this class exhibit effective inhibition against bacterial strains, including both Gram-positive and Gram-negative bacteria.

For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating a promising therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinoline derivatives reveal critical insights into how structural modifications impact biological activity:

- Nitro Group Positioning : The presence of a nitro group at the 6-position is crucial for enhancing anticancer activity.

- Alkyl Substituents : The propynyl group at position 1 contributes to increased lipophilicity and cellular uptake.

- Heteroaryl Variations : Introducing heteroatoms into the aromatic system can further improve selectivity and potency against specific cancer types .

Case Study: Antiproliferative Effects

A detailed investigation into the antiproliferative effects of a series of quinoline derivatives, including 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, was conducted using several cancer cell lines. The study involved:

- Cell Viability Assays : Conducted using MTS assays after exposure to varying concentrations of compounds over a period of 72 hours.

| Cell Line | Concentration (µM) | Survival Rate (%) |

|---|---|---|

| MDA-MB231 | 10 | 45 |

| PC3 | 15 | 56 |

Results indicated that while most compounds showed significant cytotoxicity towards cancer cells, they exhibited minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic routes enable selective reduction of the nitro group to an amine without affecting the propargyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.